molecular formula C13H15ClN2O B2608109 3-amino-N-(naphthalen-1-yl)propanamide hydrochloride CAS No. 1235658-45-3

3-amino-N-(naphthalen-1-yl)propanamide hydrochloride

Cat. No.: B2608109
CAS No.: 1235658-45-3
M. Wt: 250.73
InChI Key: LOQQNWHPKHLAHH-UHFFFAOYSA-N
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Description

3-amino-N-(naphthalen-1-yl)propanamide hydrochloride is a chemical compound with the molecular formula C13H15ClN2O and a molecular weight of 250.724 g/mol . This compound is characterized by the presence of an amino group, a naphthalene ring, and a propanamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(naphthalen-1-yl)propanamide hydrochloride typically involves the reaction of naphthalene-1-amine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(naphthalen-1-yl)propanamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-(naphthalen-1-yl)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(naphthalen-1-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(naphthalen-2-yl)propanamide hydrochloride
  • 3-amino-N-(phenyl)propanamide hydrochloride
  • 3-amino-N-(benzyl)propanamide hydrochloride

Uniqueness

3-amino-N-(naphthalen-1-yl)propanamide hydrochloride is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. The position of the amino group and the naphthalene ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-amino-N-naphthalen-1-ylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7H,8-9,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQQNWHPKHLAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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